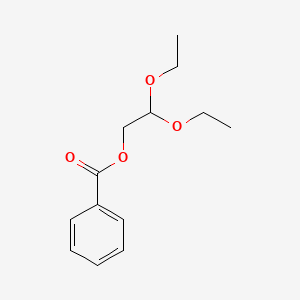
2,2-diethoxyethyl Benzoate
Descripción general
Descripción
2,2-diethoxyethyl benzoate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the first paper describes a compound with diethoxy groups attached to a benzene ring, which is a structural feature that might be present in 2,2-diethoxyethyl benzoate as well . The second paper discusses a benzoate ester, which is a functional group that 2,2-diethoxyethyl benzoate would also possess . These related compounds provide insight into the potential chemical behavior and properties of 2,2-diethoxyethyl benzoate.
Synthesis Analysis
The synthesis of 2,2-diethoxyethyl benzoate is not explicitly detailed in the provided papers. However, based on common synthetic methods for similar esters, one might speculate that the synthesis could involve the esterification of benzoic acid with 2,2-diethoxyethanol under acidic conditions or using a coupling reagent. The synthesis of related compounds, such as ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, involves the formation of ester linkages, which is a reaction that would likely be relevant to the synthesis of 2,2-diethoxyethyl benzoate .
Molecular Structure Analysis
The molecular structure of 2,2-diethoxyethyl benzoate can be inferred to some extent from the related compounds discussed in the papers. The crystal structure of a compound with diethoxy groups on a benzene ring suggests that the diethoxy groups could influence the geometry of the benzene ring in 2,2-diethoxyethyl benzoate, potentially leading to a non-planar arrangement . Additionally, the presence of the benzoate ester group would contribute to the overall molecular geometry, possibly affecting the compound's crystallinity and intermolecular interactions, as seen in the second paper .
Chemical Reactions Analysis
While the chemical reactions of 2,2-diethoxyethyl benzoate are not directly reported, the papers provide information on the reactivity of similar functional groups. For example, the hydroxy groups in the compound discussed in the second paper are involved in hydrogen bonding, which suggests that the ethoxy groups in 2,2-diethoxyethyl benzoate may also participate in similar non-covalent interactions . Additionally, the benzoate ester is a functional group known for its reactivity towards nucleophiles, which could be a relevant aspect of 2,2-diethoxyethyl benzoate's chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-diethoxyethyl benzoate can be hypothesized based on the properties of related compounds. The diethoxy groups are likely to contribute to the solubility of the compound in organic solvents, as seen in the first paper where a solvate with tetrahydrofuran is described . The benzoate ester group, as discussed in the second paper, could influence the melting point, boiling point, and potential for intermolecular hydrogen bonding . These properties are crucial for understanding the compound's behavior in different environments and applications.
Aplicaciones Científicas De Investigación
Alkenylphosphonates and Horner-Wadsworth-Emmons Reaction
- Study : Methyl 2-[(diethoxyphosphoryl)methyl]benzoate was reacted with aldehydes to produce alkenylphosphonates and 1,2-disubstituted E-alkenes. This demonstrates the compound's potential in organic synthesis reactions (Baird et al., 2011).
Glycosyltransferase Activity in Plants
- Study : Investigating the glycosylation of benzoates in plants, including the activity of glycosyltransferases towards various benzoates, reveals the role of these compounds in plant metabolism and their potential in biotechnological applications (Lim et al., 2002).
Synthesis of Oligoribonucleotides
- Study : The selective benzoylation of ribonucleosides and its role in the synthesis of oligoribonucleotides and DNA-RNA mixtures indicates the compound's utility in nucleic acid research and potential therapeutic applications (Kempe et al., 1982).
Asymmetrization in Organic Synthesis
- Study : The use of 2,2-disubstituted 1,3-propanediols with 1-ethoxyvinyl esters, including benzoate, for asymmetrization shows the compound's relevance in creating chiral centers in organic synthesis (Akai et al., 1997).
Copper(II) Complexes and Catalytic Activities
- Study : The formation of Cu(II) complexes with aminoalcohol and benzoate ligands, their structures, magnetism, and catalytic activities highlights the compound's utility in coordination chemistry and potential industrial applications (Sama et al., 2017).
Propiedades
IUPAC Name |
2,2-diethoxyethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-15-12(16-4-2)10-17-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKKHAZEIWDXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC(=O)C1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473583 | |
| Record name | 2,2-diethoxyethyl Benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diethoxyethyl Benzoate | |
CAS RN |
64904-47-8 | |
| Record name | 2,2-diethoxyethyl Benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


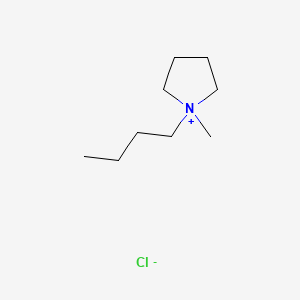
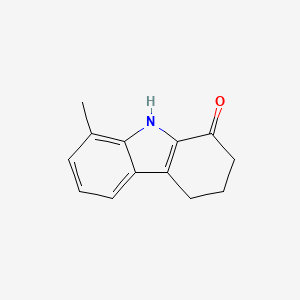
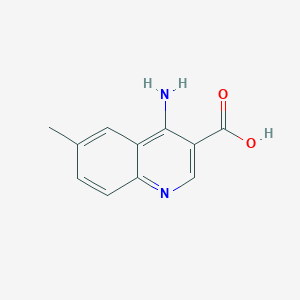
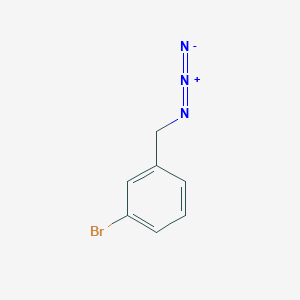
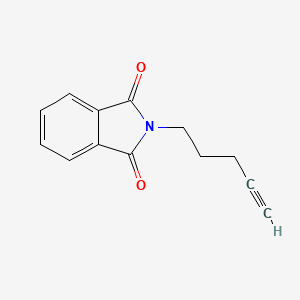
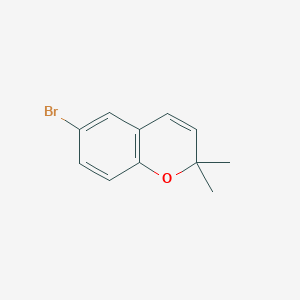
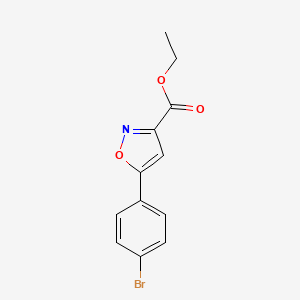
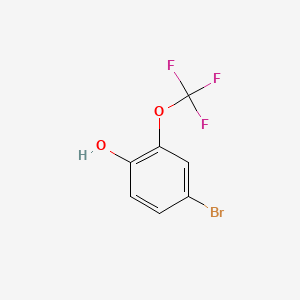
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1279696.png)
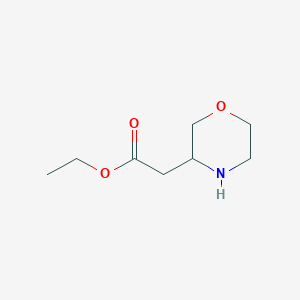
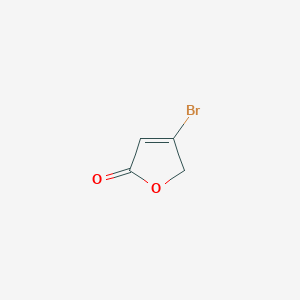
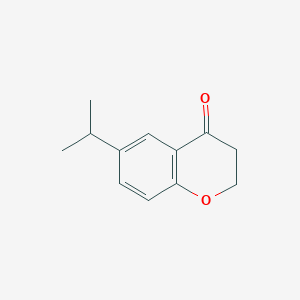
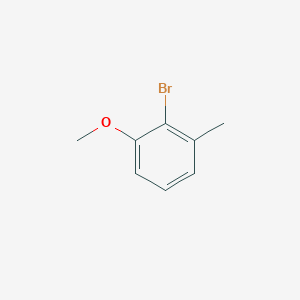
![6-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1279715.png)